
O,O'-Bis(2-aminoethyl)octadecaethylene glycol
Übersicht
Beschreibung
O,O’-Bis(2-aminoethyl)octadecaethylene glycol is a chelating agent used for making complexes, especially for calcium ions . It can be used experimentally for treating animals possessing cerium poisoning . It is also known as PEG-diamine (n=20) .
Synthesis Analysis
The synthesis of O,O’-Bis(2-aminoethyl)octadecaethylene glycol involves a reaction that results in a product with ≥95% oligomer purity . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of O,O’-Bis(2-aminoethyl)octadecaethylene glycol is C40H84N2O19 . It has a molecular weight of 897.10 . The IUPAC name is 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of O,O’-Bis(2-aminoethyl)octadecaethylene glycol include a molecular weight of 897.09696 g/mol . It has a structure that includes 84 Hydrogen atoms, 40 Carbon atoms, 2 Nitrogen atoms, and 19 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Biomedical Imaging and Theragnostics
- Scientific Field : Biomedical Engineering
- Application Summary : Gold nanorods (GNRs), which strongly absorb at near-infrared (NIR) frequencies, can be employed as multifunctional agents for biological imaging and theragnostics . They support nonlinear optical microscopies based on two-photon-excited luminescence and can enhance the contrast of biomedical imaging modalities such as optical coherence tomography and photoacoustic tomography .
- Methods of Application : The synthesis of GNRs is relatively straightforward and reproducible, and their plasmon resonances can be tuned as an approximately linear function of their aspect ratios . GNRs support a higher NIR absorption cross section per unit volume than most other nanostructures and have narrower linewidths than nanospheres at comparable resonance frequencies .
- Results or Outcomes : The efficient NIR absorption has enabled GNRs to produce novel modes of contrast for nonlinear optical microscopy, and also various types of optical imaging modalities for deeper penetration into biological tissue .
Chelating Agent
- Scientific Field : Chemistry
- Application Summary : Ethylene glycol-O,O’-bis(2-aminoethyl)-N,N,N’,N’-tetraacetic acid is a chelating agent used for making complexes, especially for calcium ions, which help to determine calcium in the presence of magnesium . It can be used experimentally for treating animals possessing cerium poisoning . It is useful in the separation of thorium from monazite .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources. However, as a chelating agent, it likely involves the formation of complexes with metal ions in solution .
- Results or Outcomes : The outcomes of these applications were not detailed in the sources. However, the ability to form complexes with calcium ions and separate thorium from monazite are significant outcomes .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPHTALHHSCONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583361 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O'-Bis(2-aminoethyl)octadecaethylene glycol | |
CAS RN |
892154-56-2 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



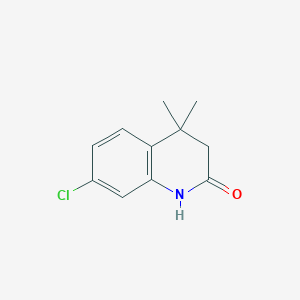

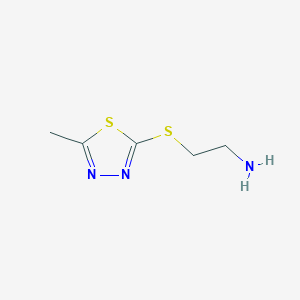
![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)

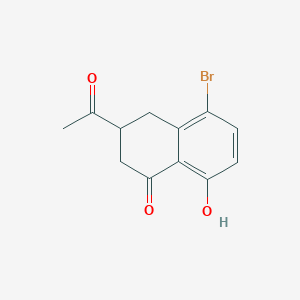
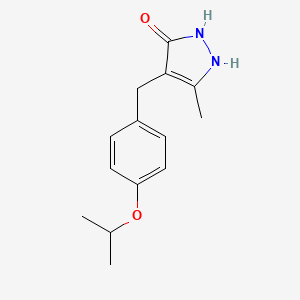

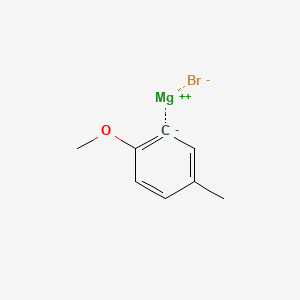
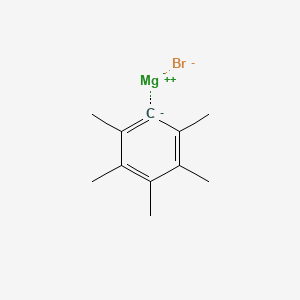
![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)
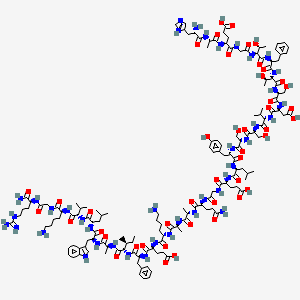
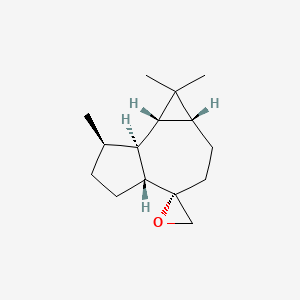
![(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1612372.png)